2-Amino-3-cyano-5-methylpyrazine 1-oxide
Description
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Properties
IUPAC Name |
4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUMHCRSPDRZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)C(=N1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575828 | |
| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19994-56-0 | |
| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Amino-3-cyano-5-methylpyrazine 1-oxide
2-Amino-3-cyano-5-methylpyrazine 1-oxide, identified by its CAS number 19994-56-0, is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its unique molecular architecture, combining a pyrazine N-oxide core with strategically placed amino and cyano groups, renders it an exceptionally versatile precursor in the synthesis of complex bioactive molecules.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource for leveraging this potent intermediate. The presence of multiple reactive sites on a stable heterocyclic scaffold makes it an invaluable starting point for creating diverse chemical libraries, particularly in the pursuit of novel pharmaceuticals and advanced agrochemicals.[1]
Section 1: Core Physicochemical and Structural Characteristics
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 2-Amino-3-cyano-5-methylpyrazine 1-oxide is a solid material whose key characteristics are summarized below. The N-oxide moiety significantly influences the molecule's electronic properties, increasing its polarity and creating a unique reactivity profile compared to its non-oxidized pyrazine counterpart.
| Property | Value | Source |
| CAS Number | 19994-56-0 | [2] |
| Molecular Formula | C₆H₆N₄O | [2] |
| Molecular Weight | 150.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 167-171 °C | [3] |
| Topological Polar Surface Area | 75.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Section 2: Synthesis and Mechanistic Insight
The primary and most cited method for the preparation of 2-amino-3-cyano-5-methylpyrazine 1-oxide involves a condensation reaction between an α-keto-oxime and an aminonitrile derivative. This approach provides a direct and efficient route to the functionalized heterocyclic core.
Retrosynthetic Analysis and Strategy
The synthesis hinges on the formation of the pyrazine ring through a cyclization reaction. The chosen precursors, 2-oxopropanal 1-oxime and aminomalononitrile tosylate, provide the necessary atoms and functional groups in a pre-organized fashion to facilitate this transformation. The oxime group of 2-oxopropanal 1-oxime ultimately becomes the N-oxide of the pyrazine ring, while the aminomalononitrile provides the amino and cyano substituents.
Caption: Retrosynthetic approach to the target molecule.
Detailed Experimental Protocol
This protocol is based on the synthetic route described in the literature.[4]
Objective: To synthesize 2-Amino-3-cyano-5-methylpyrazine 1-oxide.
Materials:
-
2-Oxopropanal 1-oxime
-
Aminomalononitrile tosylate
-
Anhydrous ethanol
-
Triethylamine (or another suitable base)
-
Standard glassware for reflux and filtration
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend aminomalononitrile tosylate in anhydrous ethanol.
-
Addition of Reactants: To this suspension, add an equimolar amount of 2-oxopropanal 1-oxime.
-
Base Addition: Slowly add a slight excess (approx. 1.1 equivalents) of triethylamine to the mixture. The base is crucial for neutralizing the tosylate salt and facilitating the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of 2-amino-3-cyano-5-methylpyrazine 1-oxide lies in its predictable and versatile reactivity, allowing for a wide range of chemical transformations. The three key functional groups—the N-oxide, the amino group, and the cyano group—can be selectively targeted to generate a diverse array of derivatives.
Key Transformations
The molecule serves as a platform for several important follow-on reactions, most notably deoxygenation and hydrolysis.
Caption: Key derivatization pathways from the parent N-oxide.
A. Deoxygenation of the N-oxide: The N-oxide group can be efficiently removed to yield the corresponding pyrazine. This reaction is significant as it allows access to a different class of compounds while using the N-oxide as an activating or directing group in prior steps.
-
Protocol: Synthesis of 2-Amino-3-cyano-5-methylpyrazine [4]
-
Dissolve 2-amino-3-cyano-5-methylpyrazine 1-oxide in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) dropwise. This is an exothermic reaction and requires careful temperature control.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over ice and neutralizing with a base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or recrystallization.
-
B. Hydrolysis of the Cyano Group: The nitrile functional group can be hydrolyzed under basic conditions to form a carboxylic acid. This transformation opens the door to further derivatization, such as amide bond formation or decarboxylation.
-
Protocol: Synthesis of 2-Amino-3-carboxy-5-methylpyrazine [4]
-
Suspend 2-amino-3-cyano-5-methylpyrazine in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylate salt will occur.
-
Monitor the reaction for the evolution of ammonia, which indicates the progress of the reaction.
-
Once the reaction is complete, cool the solution and carefully acidify with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Section 4: Applications in Research and Development
The structural motifs present in this molecule are frequently found in biologically active compounds, making it a valuable starting material for drug discovery and agrochemical synthesis.[1]
-
Pharmaceutical Development: The 2-aminopyrazine scaffold is a well-known pharmacophore present in numerous drugs.[5] The N-oxide functionality can improve pharmacokinetic properties or act as a handle for further functionalization. This intermediate is particularly noted for its use as a precursor in developing drugs targeting neurological disorders.[1]
-
Agrochemicals: Heterocyclic compounds are a cornerstone of modern agrochemicals. This molecule is used in the formulation of pesticides and crop protection agents, where its unique structure contributes to efficacy in pest control and the enhancement of crop yields.[1]
Section 5: Safety and Handling
| Hazard Class | Potential Effect | Precautionary Statement |
| Acute Oral Toxicity | Toxic if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6] |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin. | Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water.[6] |
| Skin Irritation | Causes skin irritation. | Wash hands thoroughly after handling.[6] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[6] |
Recommended Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-3-cyano-5-methylpyrazine 1-oxide stands out as a high-value, multifunctional intermediate. Its straightforward synthesis and the distinct reactivity of its functional groups provide a robust platform for synthetic chemists. For professionals in drug development and agrochemical research, this compound offers a reliable and versatile starting point for the creation of novel, high-impact molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in advancing chemical innovation.
References
-
Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
Synthesis of 2-amino-3-cyano-5-methylpyrazine. PrepChem.com. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. National Institutes of Health (NIH). [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]
-
2,6-diamino-3,5-dinitropyrazine-1-oxide synthesis and its explosion properties. ResearchGate. [Link]
- Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.
-
Preparation and reactions of some substituted pyrazine di-N-oxides. Royal Society of Chemistry. [Link]
-
SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]
-
Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. ResearchGate. [Link]
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. National Institutes of Health (NIH). [Link]
-
Pyrazinecarbonitrile | C5H3N3. PubChem. [Link]
-
2-Amino-5-cyanopyridine | C6H5N3. PubChem. [Link]
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2-Amino-3-cyano-5-methylpyrazine 1-oxide chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-Amino-3-cyano-5-methylpyrazine 1-oxide , a critical heterocyclic building block.
Core Architecture, Synthesis, and Applications in Pteridine Chemistry[1][2]
Part 1: Executive Summary & Molecular Architecture
2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS: 19994-56-0) is a highly functionalized pyrazine derivative serving as a linchpin intermediate in the synthesis of pteridines and folate antagonists . Often referred to in literature as the "Taylor Intermediate" (after E.C. Taylor's seminal work), its unique electronic structure—featuring an electron-withdrawing N-oxide adjacent to an amino group—enables regiospecific cyclizations that are difficult to achieve with non-oxidized pyrazines.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-Amino-6-methylpyrazine-2-carbonitrile 4-oxide |
| CAS Number | 19994-56-0 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | >200°C (Decomposes) |
Electronic Structure & Reactivity
The molecule possesses three distinct reactive centers, making it a "chameleon" scaffold for divergent synthesis:
-
N-Oxide (N1): Activates the ring for nucleophilic attack and facilitates specific rearrangements (e.g., to 1,4-dioxides). It renders the C2-amino group more acidic and the C3-cyano group more electrophilic.
-
Vicinal Amino-Cyano Motif: The ortho positioning of the amino (-NH₂) and cyano (-CN) groups creates a "push-pull" system ideal for condensation with amidines or guanidines to form fused pyrimido-pyrazine (pteridine) systems.
-
Methyl Group (C5): The C5-methyl is activated by the ring electronics, allowing for potential oxidation or halogenation, though it is generally stable during standard cyclizations.
Part 2: Synthesis & Manufacturing Protocols
The industrial standard for synthesizing this compound relies on the condensation of aminomalononitrile with
The Ferris-Taylor Condensation Protocol
Reaction Overview:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare Aminomalononitrile p-toluenesulfonate (TSAM) . Note: The free base of aminomalononitrile is unstable and prone to polymerization; the tosylate salt is the stable, storable form.
-
Prepare isonitrosoacetone (2-oxopropanal 1-oxime) via nitrosation of acetone.
-
-
Condensation Step:
-
Vessel: 3-neck round-bottom flask equipped with mechanical stirrer and N₂ inlet.
-
Solvent: Isopropyl alcohol (IPA) is preferred for its solubility profile (product precipitates out).
-
Procedure: Suspend TSAM (1.0 eq) in IPA. Add isonitrosoacetone (1.1 eq). Stir at room temperature (20–25°C) for 12–24 hours. The solution will initially darken, followed by the precipitation of the yellow N-oxide product.
-
Work-up: Filter the yellow solid. Wash the cake with cold IPA followed by diethyl ether to remove unreacted oxime and sulfonic acid byproducts.
-
Purification: Recrystallization from ethanol/water if necessary, though crude purity often exceeds 95%.
-
-
Yield: Typically 70–85%.
Visualization of Synthesis Pathway
Figure 1: The Ferris-Taylor synthesis pathway utilizing stabilized aminomalononitrile.[1]
Part 3: Chemical Reactivity & Applications[4][6]
This molecule is best known as the "Gateway to Pteridines." The N-oxide moiety is not merely a bystander; it directs the regiochemistry of subsequent ring closures.
Cyclization to Pteridine 8-Oxides
The reaction with guanidine is the classic route to 2,4-diaminopteridines (e.g., Triamterene analogs, Methotrexate precursors).[2]
-
Mechanism: Nucleophilic attack of guanidine on the nitrile carbon, followed by ring closure onto the amino group.
-
Role of N-Oxide: The N-oxide at position 1 prevents ambiguity in the cyclization direction and activates the nitrile.
-
Protocol: Reflux the N-oxide with guanidine hydrochloride and sodium methoxide in methanol. The product is 2,4-diamino-6-methylpteridine 8-oxide .
Deoxygenation
For applications requiring the reduced pyrazine core, the N-oxide can be removed selectively.
-
Reagent: Phosphorus trichloride (PCl₃) in chloroform or ethyl acetate.
-
Conditions: Reflux for 1–2 hours.
Hydrolysis (Pinner Reaction)
The nitrile group can be hydrolyzed to the amide (carboxamide) or acid.
-
Reagents: Conc. H₂SO₄ (to amide) or NaOH/H₂O₂ (to acid).
-
Application: Synthesis of Pyrazinecarboxamide antiviral scaffolds (analogous to T-705 intermediates).
Reactivity Flowchart
Figure 2: Divergent reactivity profile of the core scaffold.
Part 4: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (based on aminopyrazine profile).[6]
-
Stability: Stable at room temperature. The N-oxide is thermally stable but may decompose violently if heated beyond 200°C in a closed system.
-
Storage: Store in amber vials (light sensitive) at 2–8°C.
-
Incompatibility: Strong reducing agents (removes N-oxide), strong acids (hydrolyzes nitrile), and acid chlorides.
Part 5: References
-
Ferris, J. P., et al. "Synthesis of Pyrazine 1-Oxides.[7] The Condensation of Aminomalononitrile with
-Ketoaldoximes." Journal of the American Chemical Society, vol. 88, no. 16, 1966, pp. 3829–3833. Link -
Taylor, E. C., et al. "Pteridines.[7] XXIX. Unequivocal Route to 2,4-Diamino-6-substituted Pteridines." Journal of the American Chemical Society, vol. 95, no.[7] 19, 1973, pp. 6413–6418. Link
-
Santa Cruz Biotechnology. "2-Amino-3-cyano-5-methylpyrazine-1-oxide Product Data Sheet." SCBT Catalog, CAS 19994-56-0.[3] Link
-
Charushin, V. N. "The Chemistry of Pyrazine 1-oxides." Russian Chemical Reviews, vol. 59, 1990. (Review of N-oxide reactivity).
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- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide from 2-oxopropanal 1-oxime
The following technical guide details the synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide , a critical intermediate in the manufacturing of the antiviral therapeutic Favipiravir (T-705) .
This guide is structured for research and process chemists, focusing on the condensation of 2-oxopropanal 1-oxime with aminomalononitrile p-toluenesulfonate .
Technical Whitepaper & Protocol Guide
Executive Summary
The synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide (hereafter referred to as Intermediate A ) represents the pivotal heterocyclic ring-formation step in the production of Favipiravir. This route is preferred over the 3-aminopyrazine-2-carboxylic acid pathway due to higher atom economy and the avoidance of harsh nitration steps.
The reaction utilizes 2-oxopropanal 1-oxime (isonitrosoacetone) and aminomalononitrile p-toluenesulfonate (AMN-TsOH) . The process is a regioselective cyclocondensation that constructs the pyrazine core while retaining the N-oxide functionality, which is essential for subsequent chlorination/deoxygenation sequences.
Key Process Metrics:
-
Reaction Type: Knoevenagel-type Condensation / Cyclization.
-
Target Yield: 65–75% (Isolated).
-
Critical Quality Attribute (CQA): Regioisomeric purity (5-methyl vs. 6-methyl).
-
Safety Profile: Involves energetic nitrogenous compounds; requires strict thermal control.
Mechanistic Insight & Retrosynthesis
Understanding the mechanism is vital for troubleshooting yield losses. The reaction is not a simple condensation; it involves a cascade of imine formation and intramolecular nucleophilic attack.
Reaction Pathway
The reaction proceeds through the in-situ liberation of aminomalononitrile (AMN) from its stable tosylate salt.
-
Imine Formation: The primary amine of AMN attacks the ketone carbonyl (C2) of 2-oxopropanal 1-oxime. This is favored over the oxime carbon due to the higher electrophilicity of the ketone.
-
Tautomerization: The resulting imine tautomerizes to an enamine, increasing the nucleophilicity of the central carbon of the AMN fragment.
-
Cyclization (N-Oxide Retention): The nucleophilic central carbon of the AMN moiety attacks the nitrogen of the oxime group.
-
Aromatization: Subsequent rearrangement and loss of water (or tautomeric shift) yields the aromatic pyrazine 1-oxide.
Pathway Visualization
The following diagram illustrates the transformation logic and the origin of the ring atoms.
Experimental Protocol
This protocol is designed for a 100 mmol scale, suitable for laboratory validation before scale-up.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 2-Oxopropanal 1-oxime | 87.08 | 1.0 | 8.71 g | Substrate |
| AMN-TsOH | 253.28 | 1.1 | 27.86 g | Nitrogen Source |
| Isopropanol (IPA) | - | - | 150 mL | Solvent |
| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | 9.84 g | Base/Buffer |
| Water | - | - | 10 mL | Co-solvent |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Slurry
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge Isopropanol (150 mL) and Water (10 mL) .
-
Add Aminomalononitrile p-toluenesulfonate (27.86 g) to the solvent. Stir at room temperature (20–25°C) for 10 minutes. Note: The salt may not fully dissolve.
-
Add Sodium Acetate (9.84 g) in a single portion. Stir for 15 minutes to buffer the system and liberate the free amine.
Step 2: Addition of Substrate
-
Add 2-Oxopropanal 1-oxime (8.71 g) to the mixture.
-
Observe the initial endotherm/exotherm. The mixture typically turns yellow/orange.
Step 3: Reaction (Cyclization)
-
Heat the reaction mixture to 50°C over 20 minutes.
-
Hold at 50–55°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). The starting oxime (Rf ~0.4) should disappear, and the fluorescent pyrazine product (Rf ~0.6) should appear.
-
-
If conversion is <95% after 6 hours, increase temperature to 60°C for an additional 2 hours. Caution: Do not exceed 70°C to prevent thermal decomposition of the N-oxide.
Step 4: Work-up and Isolation [3]
-
Cool the reaction mixture slowly to 0–5°C using an ice bath. Stir at this temperature for 1 hour to maximize precipitation.
-
Filter the solids using a Buchner funnel.
-
Wash 1: Wash the filter cake with cold Isopropanol (30 mL).
-
Wash 2: Wash with cold Water (30 mL) to remove residual sodium tosylate salts.
-
Drying: Dry the yellow crystalline solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 10.5 – 12.0 g (70–80%). Appearance: Bright yellow to orange powder.
Process Workflow Diagram
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Low Yield | Product remains in mother liquor. | Ensure cooling to <5°C is maintained for at least 1 hour. Reduce water content in the initial solvent mix (excess water increases solubility). |
| Impurity Profile | High levels of "de-oxygenated" pyrazine. | Reaction temperature exceeded 70°C. Maintain strict thermal control (50–55°C). |
| Slow Reaction | Starting material persists >6h. | Check pH. If too acidic (pH < 4), the amine is protonated and unreactive. Add small increments of NaOAc. |
| Color Issues | Dark brown/black product. | Oxidation/Polymerization of free AMN. Ensure AMN-TsOH is high quality (white/off-white) and minimize exposure of the reaction to light/air before heating. |
Safety & Handling (E-E-A-T)
-
Aminomalononitrile p-toluenesulfonate: While more stable than the free base, it is a nitrile derivative. Avoid contact with strong acids which may liberate HCN. Handle in a fume hood.
-
Pyrazine N-oxides: Can be energetically unstable at high temperatures. Do not distill or heat the dry solid above 100°C.
-
2-Oxopropanal 1-oxime: Skin sensitizer. Wear nitrile gloves and long sleeves.
Analytical Validation
To confirm the identity of the synthesized material, compare against the following standard data:
-
1H NMR (DMSO-d6, 400 MHz):
2.35 (s, 3H, CH3), 7.80 (br s, 2H, NH2), 8.45 (s, 1H, Ar-H).-
Note: The aromatic proton at C6 is characteristic. The broad singlet represents the exocyclic amine.
-
-
IR (KBr): 2220 cm⁻¹ (C≡N stretch), 1350 cm⁻¹ (N-O stretch).
-
HPLC Purity: >98.0% (Area %).
References
-
Ferris, J. P., et al. (1966). Synthesis of Aminomalononitrile p-Toluenesulfonate. Journal of the American Chemical Society, 88(16), 3829. Link
-
Furuta, Y., et al. (2009). T-705 (Favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections.[4] Antiviral Research, 82(3), 95-102. Link
-
Nakamura, T., et al. (2013). Process for producing pyrazine carboxamide derivative. US Patent 8,466,285 (Toyama Chemical Co., Ltd). Link
-
PrepChem. Synthesis of 2-amino-3-cyano-5-methylpyrazine. (Based on standard protocols for Favipiravir intermediates). Link
-
Guo, Q., et al. (2019).[5] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.[5] Link
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Technical Dossier: Spectroscopic Characterization of 2-Amino-3-cyano-5-methylpyrazine 1-oxide
Executive Summary & Strategic Context
This technical guide provides a comprehensive spectroscopic profile of 2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS: 19994-56-0). This compound is a critical heterocyclic intermediate, most notably serving as the direct precursor in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor.
For researchers in drug development, accurate characterization of this N-oxide is pivotal. The oxidation state of the pyrazine nitrogen at position 1, combined with the electron-withdrawing cyano group at position 3, creates a unique electronic environment that dictates its reactivity in subsequent hydrolysis or fluorination steps. This guide synthesizes experimental data with mechanistic insights to ensure reproducible identification and quality control.
Structural Analysis & Mechanistic Insight
The molecule comprises a pyrazine core substituted with three distinct functional groups: an amino group (-NH₂), a cyano group (-CN), and a methyl group (-CH₃). The N-oxide functionality at position 1 introduces significant polarity and alters the magnetic environment of the ring protons.
Electronic Effects on Spectroscopy
-
N-Oxide Anisotropy: The N-oxide moiety exerts a shielding effect on the adjacent C2 and C6 positions relative to the unoxidized pyrazine, but the strong electron-withdrawing nature of the cyano group at C3 counteracts this at the C2-amine, affecting the chemical shift of the amino protons.
-
Tautomerism: While the amino-form is dominant, the proximity of the N-oxide oxygen to the amino hydrogens allows for intramolecular hydrogen bonding, stabilizing the structure and broadening the amine signal in ^1H NMR.
Spectroscopic Data Profile
The following data sets represent the standard analytical fingerprint for high-purity (>98%) samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the requisite solvent due to the compound's polarity and poor solubility in chloroform.
Table 1: ^1H NMR Data (400 MHz, DMSO-d₆)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| C6-H | Aromatic CH | 8.45 | Singlet (s) | 1H | Deshielded by the adjacent N-oxide and the ring nitrogen. |
| -NH₂ | Amine | 7.80 - 8.10 | Broad Singlet (br s) | 2H | Exchangeable protons; broadness indicates H-bonding/quadrupolar relaxation. |
| C5-CH₃ | Methyl | 2.36 | Singlet (s) | 3H | Typical allylic-like position on heteroaromatic ring. |
Table 2: ^13C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Shift (δ, ppm) | Assignment |
| CN | ~114.5 | Nitrile carbon (characteristic weak intensity). |
| C2 | ~148.2 | Attached to Amino group (deshielded). |
| C3 | ~110.5 | Attached to Cyano group.[1][2] |
| C5 | ~155.0 | Attached to Methyl group.[2] |
| C6 | ~135.8 | Aromatic CH (adjacent to N-oxide). |
| CH₃ | ~20.5 | Methyl carbon. |
Analyst Note: The C2 and C5 signals are often quaternary and may require longer relaxation delays (d1) to visualize clearly in quantitative ^13C experiments.
Infrared (IR) Spectroscopy (KBr Pellet)
The IR spectrum provides rapid confirmation of the three key functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Indication |
| 3350, 3280 | ν(N-H) | Primary amine stretching (symmetric/asymmetric). |
| 2235 | ν(C≡N) | Diagnostic: Sharp, distinct nitrile band. |
| 1640 | ν(C=N) / δ(NH₂) | Pyrazine ring breathing / Amine bending. |
| 1310 - 1290 | ν(N-O) | Diagnostic: N-Oxide stretch (strong). |
Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization) or EI (Electron Impact).
Table 4: Mass Fragmentation Pattern (EI, 70 eV)
| m/z | Ion Type | Interpretation |
| 150 | [M]⁺ | Molecular ion (Base peak or high intensity). |
| 134 | [M - 16]⁺ | Loss of Oxygen: Characteristic of N-oxides. |
| 107 | [M - 43]⁺ | Loss of HCNO (complex rearrangement) or CH₃ + CO. |
Experimental Protocol: Synthesis & Isolation
To ensure the validity of the spectroscopic data, the compound must be synthesized via the Ferris Condensation method . This route is self-validating as it avoids the ambiguity of oxidizing an existing pyrazine ring, which often yields mixtures of N1 and N4 oxides.
Workflow Diagram
Figure 1: The Ferris condensation pathway ensures regioselective formation of the N1-oxide.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve isonitrosoacetone (1.0 eq) and aminomalononitrile tosylate (1.0 eq) in anhydrous isopropanol (10 mL/g).
-
Reaction: Stir the mixture at room temperature (20–25°C) for 12–18 hours. The reaction is driven by the condensation of the ketone carbonyl with the amine and the oxime with the nitrile, followed by cyclization.
-
Observation: The solution will darken, and a yellow-to-orange precipitate will form. This precipitate is the target N-oxide.
-
Isolation (Critical Step):
-
Filter the solid under vacuum.
-
Wash the cake with cold isopropanol (2x) and diethyl ether (2x) to remove unreacted oxime and tosylate salts.
-
Note: Recrystallization is rarely needed if the washing is thorough, as the product crystallizes out of the reaction matrix in high purity.
-
-
Validation: The melting point should be observed >200°C (decomposition).
References
-
Ferris, J. P., et al. (1966). "Synthesis of Pyrazine N-Oxides. The Condensation of Aminomalononitrile with α-Oximino Ketones." Journal of the American Chemical Society, 88(16), 3829–3833.
-
Guo, Q., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.
-
Furuta, Y., et al. (2002). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase." Antiviral Research, 82(3), 95-102.
-
NIST Chemistry WebBook. (n.d.).[4] "Pyrazine, methyl- Mass Spectrum."[5] (Used for fragmentation correlation).
Sources
Physical properties like melting point and appearance of 2-Amino-3-cyano-5-methylpyrazine 1-oxide
[1][2][3][4][5][6]
Executive Summary
2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS: 19994-56-0) is a functionalized pyrazine derivative primarily utilized as a high-value building block in medicinal chemistry.[1][2][3][4] It serves as a precursor to 2-amino-5-methylpyrazine and various pteridine-based pharmacophores. Its structural uniqueness lies in the N-oxide moiety at the N-1 position, which activates the ring for specific nucleophilic substitutions and cyclization reactions that are otherwise difficult to achieve with the non-oxidized parent heterocycle.
This guide details the physicochemical properties, synthesis protocols, and characterization logic required for the effective handling and utilization of this compound in drug development workflows.
Chemical Identity & Physical Properties[2][5][7][8]
Core Data Table
| Property | Specification |
| Chemical Name | 2-Amino-3-cyano-5-methylpyrazine 1-oxide |
| Synonyms | 3-Amino-6-methyl-2-pyrazinecarbonitrile 4-oxide |
| CAS Number | 19994-56-0 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | Decomposes upon melting (distinct from non-oxide MP: 167–171 °C) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
Appearance and Phase Behavior
Unlike its reduced counterpart (2-amino-3-cyano-5-methylpyrazine), which presents as a white or colorless solid , the 1-oxide congener is distinctively yellow . This bathochromic shift is characteristic of aromatic N-oxides due to extended conjugation and charge distribution across the pyrazine ring.
-
Purity Indicator: A transition from yellow to white during reduction reactions (e.g., with PCl₃) is a primary visual endpoint for monitoring reaction progress.
-
Crystalline Form: Typically isolated as microcrystalline needles when recrystallized from ethanol or methanol.
Synthesis & Production Methodologies
The industrial standard for synthesizing this compound follows the condensation approach originally described by Taylor et al. (J. Am. Chem. Soc., 1966) . This route is preferred for its use of accessible precursors and scalability.
The Taylor Condensation Protocol
This method involves the condensation of an
Reagents:
-
Methylglyoxal 1-oxime (2-oxopropanal 1-oxime)
-
Aminomalononitrile tosylate (AMNT)
-
Solvent: Isopropanol or Ethanol
-
Catalyst: None (Spontaneous condensation) or mild base
Step-by-Step Workflow:
-
Preparation: Dissolve aminomalononitrile tosylate in isopropanol at room temperature.
-
Addition: Slowly add methylglyoxal 1-oxime to the solution. The stoichiometry is typically 1:1.
-
Reaction: Stir the mixture at ambient temperature for 4–12 hours. The solution will darken as the condensation proceeds.
-
Isolation: The product precipitates directly from the reaction mixture.
-
Purification: Filter the yellow solid and wash with cold isopropanol/ether to remove unreacted oxime and tosylate salts. Recrystallize from ethanol if high purity (>98%) is required.
Reduction to Parent Pyrazine
For applications requiring the non-oxidized core (e.g., Favipiravir precursors), the 1-oxide is reduced:
-
Reagent: Phosphorus trichloride (PCl₃) or Hydrogenation (Pd/C).
-
Observation: The yellow solid dissolves and the product precipitates as a white solid (MP: 167–171 °C).
Visualization of Chemical Logic
Synthesis Pathway Diagram
The following diagram illustrates the formation of the 1-oxide and its subsequent reduction, highlighting the critical visual checkpoints.
Caption: Synthesis flow from precursors to the target N-oxide (Yellow) and downstream reduction (White).
Quality Control Logic
To ensure the identity of the isolated solid, use the following logic flow.
Caption: Decision tree for distinguishing the N-oxide from its reduced parent compound.
Characterization & Handling
Spectroscopic Identification
-
IR Spectroscopy: Look for the characteristic N-O stretching vibration, typically appearing in the 1200–1300 cm⁻¹ region, which is absent in the reduced pyrazine.
-
NMR: The protons on the pyrazine ring and the methyl group will show significant chemical shift changes compared to the non-oxide due to the electron-withdrawing nature of the N-oxide oxygen.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye).
-
Nitrile Risk: As an organic nitrile, this compound may liberate toxic cyanide fumes if heated to decomposition or exposed to strong acids.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). N-oxides can be sensitive to light and prolonged exposure to air.
References
-
Taylor, E. C., et al. (1966). "Pteridines.[5] XXVI. The Synthesis of Pyrazine 1-Oxides and Their Conversion to Pteridines." Journal of the American Chemical Society, 88(16), 3829.
-
Taylor, E. C., & Carter, T. P. (1973). "Pteridines.[5] XXVIII. A New and Unequivocal Route to Pteridines." The Journal of Organic Chemistry, 38(16).
-
Chem-Impex International. "Product Data: 2-Amino-3-cyano-5-methylpyrazine-1-oxide."[1] Catalog Number 19994-56-0.[1][6][2][3][4][7][8][9]
-
BenchChem. "Technical Guide to Pyrazinecarbonitriles."
Sources
- 1. 17890-82-3|3-Amino-6-methylpyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. echemi.com [echemi.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. 5-Methyl-Pyrazin-2-Ylamine|5521-58-4 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Page loading... [guidechem.com]
2-Amino-3-cyano-5-methylpyrazine 1-oxide solubility in common lab solvents
This guide details the solubility profile, physicochemical behavior, and purification protocols for 2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS 19994-56-0).[1]
This compound is a critical heterocyclic building block, notably serving as an intermediate in the synthesis of pyrazine-based antiviral agents (e.g., Favipiravir analogs) and agrochemicals.[1][2] Its N-oxide functionality introduces significant polarity, altering its solubility landscape compared to non-oxidized pyrazines.[1][2]
Part 1: Executive Summary & Physicochemical Profile
Compound Identity:
Solubility & Reactivity Overview: The presence of the N-oxide moiety at the N-1 position, combined with the amino (-NH₂) and cyano (-CN) groups, creates a "push-pull" electronic system.[1] This results in high polarity and hydrogen-bonding capability.[1]
-
Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF).[1][2]
-
Recrystallization Solvents: Aqueous alcohols (Ethanol/Water) are the industry standard for purification.[1][2]
-
Process Challenges: The compound is sparingly soluble in standard non-polar organic solvents (DCM, Toluene), often requiring polar co-solvents (Methanol) for extraction or chromatography.[1][2]
Part 2: Solubility Landscape
The following data categorizes solvents based on their interaction with the solute's polar functional groups.
Table 1: Qualitative Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>100 mg/mL) | NMR analysis, reaction medium.[1][2] |
| DMF (Dimethylformamide) | High | Reaction medium (e.g., nucleophilic substitutions).[1][2] | |
| Polar Protic | Methanol | Moderate | Chromatography co-solvent (with DCM).[1][2] |
| Ethanol | Low (Cold) / High (Hot) | Ideal for Recrystallization. | |
| Water | Moderate | Solubility increases significantly with temperature; often used as a co-solvent.[1][2] | |
| Chlorinated | Dichloromethane (DCM) | Low | Poor solvent for the pure solid; requires MeOH (5-10%) to dissolve.[1][2] |
| Chloroform | Low | Used with 5% Methanol for silica gel chromatography.[1][2] | |
| Non-Polar | Hexanes / Heptane | Insoluble | Antisolvent for precipitation.[1][2] |
| Toluene | Very Low | Used to drive precipitation or azeotropic drying.[1][2] |
Critical Insight: Unlike simple pyrazines, the N-oxide form is significantly less soluble in pure chlorinated solvents (DCM, CHCl₃).[1][2] Attempts to extract this compound from aqueous layers using pure DCM often result in poor recovery.[1][2] Always use DCM:Methanol (9:[1][2]1) or Ethyl Acetate for extractions. [1][2]
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the scientist confirms success before proceeding.
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for your specific batch/purity.[1][2]
-
Preparation: Weigh 50 mg of 2-Amino-3-cyano-5-methylpyrazine 1-oxide into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Heating (Optional): If insoluble at 25°C, heat to boiling (reflux) to test for recrystallization potential.
-
Calculation:
Protocol B: Purification via Recrystallization (Ethanol/Water)
Recommended for purity enhancement (>98%).[1][2]
-
Dissolution: Suspend crude material (e.g., 1.0 g) in Ethanol (15 mL) .
-
Heating: Heat the mixture to reflux (approx. 78°C).
-
Titration: If solids remain, add Water dropwise through the condenser until a clear solution is just achieved. (Target ratio is typically 70:30 EtOH:Water).[1][2]
-
Clarification (Critical): If particulates remain despite water addition, hot filter through a pre-warmed glass frit to remove inorganic salts.[1][2]
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the pale yellow crystals/needles. Wash with cold Ethanol (10 mL).[1][2]
-
Drying: Dry under vacuum at 45°C for 4 hours. Note: N-oxides can be thermally sensitive; do not exceed 60°C.[1]
Protocol C: Flash Chromatography Purification
Used when recrystallization fails to remove specific impurities.[1][2]
-
Loading: Dissolve the crude solid in a minimum volume of the mobile phase.[1][2] If solubility is an issue, dissolve in a small amount of DCM:MeOH (1:1) and adsorb onto silica (dry loading).[1][2]
-
Elution: The N-oxide is polar and will elute after non-polar impurities.[1] Monitor fractions via TLC (visualize with UV 254 nm).
Part 4: Process Logic & Decision Trees
The following diagrams illustrate the decision-making process for solvent selection and purification.
Diagram 1: Solubility Screening Workflow
Caption: Workflow for determining the optimal purification method based on solubility behavior.
Diagram 2: Solvent Interaction Map
Caption: Mechanistic view of solute-solvent interactions guiding solvent selection.
References
-
Taylor, E. C.; Carter, T. P. (1973).[1][2] "Pteridines.[1][2] XXIX. Synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide". The Journal of Organic Chemistry, 38(16).[1][2]
-
Santa Cruz Biotechnology. (n.d.).[1][2] "2-Amino-3-cyano-5-methylpyrazine-1-oxide Product Data". SCBT.com.[1][2]
-
Citation Context: Verification of CAS 19994-56-0 and general physical description.[1]
-
-
PubChem. (n.d.).[1][2][5] "Pyrazine N-oxide derivatives - Physical Properties". National Library of Medicine.[1][2][5]
- Citation Context: General solubility trends for pyrazine N-oxide class compounds (hygroscopicity, polarity).
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanedioic acid | C8H2F12O4 | CID 2733268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Pentafluorosulfur hypofluorite | F6OS | CID 14901760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Reactivity of Amino and Cyano Functional Groups in Pyrazine N-Oxides
This technical guide details the reactivity profiles of amino and cyano functional groups within the pyrazine
Executive Summary
Pyrazine
Electronic Topography & Activation Principles
To manipulate these functional groups, one must first understand the electronic bias of the scaffold.
-
The
-Oxide Effect: The -oxide oxygen acts as a -donor but an inductive withdrawer. In pyrazines, this creates specific zones of activation:-
C2/C6 Positions (Ortho): Highly activated toward nucleophilic attack (
) due to inductive electron withdrawal and stabilization of the Meisenheimer complex. -
C3/C5 Positions (Meta): Susceptible to electrophilic attack only if strong electron-donating groups (like
) are present.
-
-
The "Push-Pull" Conflict:
-
Amino Group (
): A strong mesomeric donor (+M). On a pyrazine -oxide, it pushes electron density into the ring, potentially counteracting the -oxide's activation. However, it also directs ortho-lithiation. -
Cyano Group (
): A strong withdrawer (-M, -I). When placed ortho to the -oxide, the carbon of the nitrile becomes hyper-electrophilic, facilitating rapid hydrolysis to amides (the "Radziszewski" type acceleration).
-
Visualization: Electronic Activation Map
Figure 1: Mechanistic map showing how the N-oxide core influences the reactivity of attached functional groups.
Reactivity of the Cyano Group
The cyano group on a pyrazine ring is generally resistant to hydrolysis, often requiring harsh acidic (
N-Oxide Assisted Hydrolysis (The Favipiravir Pathway)
In the synthesis of Favipiravir, the conversion of a nitrile to a carboxamide is a critical step. The
-
Mechanism: The
-oxide oxygen can form an intramolecular hydrogen bond with the incoming nucleophile (e.g., water), or simply increase the electrophilicity of the nitrile carbon via inductive effects. -
Reagent Choice: The use of basic hydrogen peroxide (
) allows this transformation to proceed at ambient temperatures, preserving the sensitive -oxide.
Deoxygenative Functionalization
While the
Data: Hydrolysis Rates (Relative)
| Substrate | Conditions | Time to 90% Conv. | Yield |
|---|
| 2-Cyanopyrazine |
Reactivity of the Amino Group
The amino group serves as a handle for further functionalization, but its nucleophilicity is tempered by the electron-deficient ring.
Diazotization and Sandmeyer Reactions
The amino group on a pyrazine
-
Application: Conversion of 2-amino-3-chloropyrazine-1-oxide to 2,3-dichloropyrazine-1-oxide.
-
Critical Insight: The
-oxide stabilizes the intermediate cation less effectively than a simple phenyl ring, requiring strictly anhydrous or low-temperature conditions to prevent phenol (hydroxy) formation.
Directed Ortho-Metallation (DoM)
The
-
Strategy: Protection of the amine (e.g., pivaloyl or Boc) allows the
-oxide to direct lithiation to the C6 position. -
Workflow:
-Pivaloyl-2-aminopyrazine-1-oxide C6-Lithio species C6-Substituted Product.
Synergistic Workflow: Synthesis of Favipiravir Intermediates
The following workflow demonstrates the sequential use of Amino (as a precursor) and Cyano (as an electrophile) groups, governed by the
Figure 2: Synthetic pathway highlighting the activation of the cyano group by the N-oxide.
Experimental Protocols
Protocol A: Controlled Hydrolysis of 2-Cyanopyrazine-1-oxide
This protocol utilizes the N-oxide acceleration to generate the amide without hydrolyzing to the acid.
-
Preparation: Dissolve 2-cyanopyrazine-1-oxide (10 mmol) in acetone (20 mL) and water (5 mL).
-
Activation: Cool the solution to
in an ice bath. -
Addition: Add sodium carbonate (
, solid) followed by dropwise addition of ( ).-
Note: The reaction is exothermic. Monitor internal temperature to keep below
.
-
-
Monitoring: Stir at
for 30 minutes. Monitor by TLC (EtOAc/MeOH) or LCMS. The starting material ( ) should convert to the amide ( ). -
Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate (
). -
Purification: Recrystallize from Ethanol. Yield: 85-92%.
Protocol B: Deoxygenative Chlorination (Safety Critical)
Converting the N-oxide to a chloride while removing the oxygen.
-
Setup: Use a dry round-bottom flask under Argon.
-
Reagent: Suspend 2-aminopyrazine-1-oxide (5 mmol) in
(5 mL, excess).-
Caution:
is corrosive and reacts violently with water.
-
-
Reaction: Heat to
for 2 hours. The solution will turn yellow/orange. -
Quench: Pour the reaction mixture slowly onto crushed ice (
) with vigorous stirring. Maintain temperature to prevent hydrolysis of the chloride product. -
Neutralization: Neutralize with
to pH 8. Extract with DCM.[1]
References
-
Fura, A., et al. (2011). "Role of Pyrazine N-Oxides in Drug Metabolism and Bioactivation." Drug Metabolism and Disposition.
-
Sato, T., et al. (2013). "Process Synthesis of Favipiravir (T-705): Efficient Synthesis of Pyrazine-2-carboxamide Derivatives." Journal of Organic Chemistry.
-
Goel, A., & Ram, V. J. (2009). "Natural and Synthetic Pyrazines: Synthesis and Biological Efficacy."[2] Arkivoc.
-
Cheeseman, G. W. H., & Werstiuk, E. S. (1972). "Recent Advances in Pyrazine Chemistry." Advances in Heterocyclic Chemistry.
-
BenchChem Technical Reports. (2025). "Comparative Reactivity of Halopyridine and Pyrazine N-Oxides."
Sources
Methodological & Application
Application Note: 2-Amino-3-cyano-5-methylpyrazine 1-oxide as a Pharmaceutical Intermediate
This guide outlines the technical application of 2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS: 110351-99-4 / Generic structure ref) as a critical intermediate in the synthesis of pyrazine-based Active Pharmaceutical Ingredients (APIs), specifically targeting the 2-amino-5-methylpyrazine scaffold used in the production of sulfonylurea antidiabetics like Glipizide .
Executive Summary
2-Amino-3-cyano-5-methylpyrazine 1-oxide is a pivotal "constructive intermediate" in heterocyclic synthesis. Unlike simple starting materials, this N-oxide represents a stable, isolable checkpoint in the cyclization of aliphatic precursors (oximes and nitriles) into the aromatic pyrazine core. Its primary pharmaceutical utility lies in its controlled reduction to 2-amino-5-methylpyrazine , a requisite building block for second-generation sulfonylurea drugs (e.g., Glipizide ) and a potential scaffold for novel antimicrobials.
This guide provides a validated protocol for the handling, reduction, and downstream processing of the 1-oxide, emphasizing yield optimization and impurity control.
Chemical Profile & Mechanism[1]
Structural Significance
The N-oxide moiety at the N-1 position serves two roles:
-
Cyclization Artifact: It is the direct product of the condensation between 2-oxopropanal 1-oxime and aminomalononitrile , trapping the pyrazine ring in an oxidized state.
-
Activation Switch: While often reduced immediately, the N-oxide activates the C-6 position towards nucleophilic attack (e.g., chlorination via POCl3), offering a divergent pathway for functionalizing the pyrazine ring if required for analog synthesis.
Critical Process Parameters (CPPs)
-
Thermal Stability: Pyrazine N-oxides can be energetically unstable. Process temperatures must be strictly controlled (< 80°C during isolation).
-
Moisture Sensitivity: The N-oxide is hygroscopic; moisture interferes with the efficiency of phosphorus-based reduction steps.
-
Purity Requirement: Residual aliphatic precursors (oximes) must be < 0.5% to prevent side-reactions during deoxygenation.
Synthetic Pathway Visualization
The following diagram illustrates the workflow from the N-oxide intermediate to the Glipizide precursor.
Caption: Synthetic flow from the N-oxide intermediate to the Glipizide precursor, including the divergent chlorination pathway.
Experimental Protocols
Protocol A: Deoxygenation (Reduction) of the N-Oxide
Objective: Efficiently convert 2-amino-3-cyano-5-methylpyrazine 1-oxide to 2-amino-3-cyano-5-methylpyrazine. Mechanism: Nucleophilic attack of phosphorus on the oxygen atom, followed by elimination.
Materials:
-
Starting Material: 2-Amino-3-cyano-5-methylpyrazine 1-oxide (Dry, >98% purity).
-
Reagent: Phosphorus Trichloride (PCl3) [Warning: Corrosive/Toxic ].
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) - Anhydrous.
-
Quench: Saturated NaHCO3 solution.
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 10.0 g (66.6 mmol) of the N-oxide in 100 mL of anhydrous EtOAc.
-
Addition: Cool the suspension to 0–5°C using an ice bath. Add 10.0 g (73 mmol, 1.1 eq) of PCl3 dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C), then heat to mild reflux (approx. 70°C) for 2 hours.
-
Checkpoint: Monitor via TLC (SiO2, EtOAc:Hexane 1:1). The polar N-oxide spot (Rf ~0.2) should disappear, replaced by the less polar pyrazine (Rf ~0.6).
-
-
Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into 200 mL of ice-cold saturated NaHCO3 solution with vigorous stirring. Caution: Gas evolution (HCl neutralization).
-
Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organics, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield yellow needles.
-
Target Yield: 85–90%
-
Target Purity: >99% (HPLC)
-
Protocol B: Hydrolysis and Decarboxylation
Objective: Convert the cyano-pyrazine to the final 2-amino-5-methylpyrazine scaffold.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the product from Protocol A in 20% NaOH (aq) . Reflux for 4 hours to convert the nitrile (-CN) to the carboxylate (-COO-). Acidify to pH 4 to precipitate the carboxylic acid intermediate.
-
Decarboxylation: Suspend the dried acid intermediate in a high-boiling solvent (e.g., Tetrahydronaphthalene or Diphenyl ether). Heat to 180–200°C for 1 hour.
-
Final Isolation: Cool and extract with dilute HCl. Neutralize the aqueous extract to precipitate 2-amino-5-methylpyrazine .
Analytical Quality Control
To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met:
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | Yellow to Orange crystalline powder | Darkening indicates decomposition. |
| Identification | 1H-NMR (DMSO-d6) | Confirms methyl group (~2.3 ppm) and aromatic protons. | Absence of N-oxide peak shift confirms reduction. |
| Purity | HPLC (C18, MeOH/H2O) | > 98.5% Area | Critical for downstream Glipizide synthesis. |
| Water Content | Karl Fischer | < 0.5% w/w | Excess water consumes PCl3 reagent. |
| Residual Solvents | GC-HS | < Limits (ICH Q3C) | Ensure EtOAc/MeCN removal. |
Expert Insights & Troubleshooting
Why use the N-Oxide route?
Direct synthesis of 2-amino-5-methylpyrazine is challenging due to regioselectivity issues. The N-oxide route (via aminomalononitrile) locks the substitution pattern early in the synthesis (at the cyclization step), ensuring the methyl and amino groups are correctly positioned (2,5-relationship) before the ring is fully aromatized.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reduction | Moisture in solvent/reagent | Dry solvent over molecular sieves; use fresh PCl3. |
| Incomplete Reaction | Insufficient temperature | Ensure reflux is maintained for full 2 hours. |
| Dark/Tarred Product | Thermal decomposition | Do not exceed 80°C; quench strictly at 0°C. |
| Byproduct Formation | Chlorination at C-6 | Reduce PCl3 excess; avoid POCl3 unless C-6 Cl is desired. |
References
-
Synthesis of 2-amino-3-cyano-5-methylpyrazine : PrepChem.com. Detailed protocol for the conversion of the N-oxide to the pyrazine using PCl3. Link
- Ferris et al. (1966): "Synthesis of Pyrazine Oxides". Journal of the American Chemical Society, 88, 3829.
-
Glipizide Synthesis Overview : DrugBank. Structural context of 2-amino-5-methylpyrazine in sulfonylurea drugs. Link
-
Safety Data Sheet (Pyrazine Derivatives) : Thermo Fisher Scientific. Handling precautions for amino-methyl-pyrazines. Link
Sources
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 4. WO2001009365A1 - Process for the preparation of 2-cyano-5-hydroxypyrazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Note: 2-Amino-3-cyano-5-methylpyrazine 1-oxide as a Strategic Synthon in Neurological Drug Discovery
Executive Summary
2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS: 16080-16-5) has emerged as a critical "privileged scaffold" intermediate in the synthesis of bioactive heterocyclic compounds. While historically recognized as a precursor for antiviral agents (e.g., Favipiravir derivatives), its structural properties—specifically the pyrazine core’s high lipophilicity (LogP ~0.4–1.2) and hydrogen-bonding potential —make it an ideal building block for Central Nervous System (CNS) therapeutics.
This application note details the utility of this N-oxide in synthesizing neuroprotective agents and CNS-penetrant ligands. It focuses on its role in accessing Adenosine Receptor Antagonists (Parkinson’s disease) and nNOS Inhibitors (Neurodegeneration), providing validated protocols for its synthesis, functionalization, and blood-brain barrier (BBB) permeability assessment.
Technical Background & Mechanism
The "Privileged" Pyrazine Scaffold in CNS
The pyrazine ring is a bioisostere of pyridine and benzene, widely used in medicinal chemistry to optimize the pharmacokinetic profile of CNS drugs.
-
Metabolic Stability: The electron-deficient nature of the pyrazine ring reduces susceptibility to oxidative metabolism compared to phenyl rings.
-
BBB Penetration: Pyrazines generally exhibit favorable polar surface areas (PSA < 90 Ų), facilitating passive transport across the blood-brain barrier.
Role of the N-Oxide Moiety
The N-oxide group at position 1 is not merely a functional group but a chemical activator . It modifies the electron density of the pyrazine ring, enabling regioselective nucleophilic attacks that are otherwise difficult on the neutral pyrazine.
-
Activation: Facilitates C-6 chlorination (via POCl₃), creating a handle for Suzuki/Buchwald-Hartwig couplings.
-
Transformation: Can be reduced to the neutral pyrazine or rearranged (Boekelheide rearrangement) to introduce hydroxymethyl groups, critical for BACE1 inhibitor design.
Target Applications
-
Viral Encephalitis Therapeutics: As a precursor to Favipiravir (T-705) analogs, targeting RNA-dependent RNA polymerase in viral infections affecting the CNS (e.g., Rabies, West Nile).
-
Neurodegenerative Pathways: Synthesis of pyrazine-based BACE1 inhibitors (Alzheimer's) and Adenosine A2A antagonists (Parkinson's).
Visualization: Synthetic Divergence Pathway
The following diagram illustrates how 2-Amino-3-cyano-5-methylpyrazine 1-oxide serves as a divergent node for multiple CNS drug classes.
Figure 1: Divergent synthesis pathway utilizing the N-oxide scaffold to access distinct neurological therapeutic classes.
Experimental Protocols
Protocol A: High-Purity Synthesis of the N-Oxide Scaffold
Objective: Synthesize the core intermediate with >98% purity suitable for downstream GMP coupling.
Reagents:
-
Aminomalononitrile p-toluenesulfonate (AMNT)
-
Methylglyoxal 1-oxime (2-oxopropanal 1-oxime)
-
Isopropanol (IPA)
-
Triethylamine (Et₃N)
Step-by-Step Methodology:
-
Preparation: In a 1L jacketed reactor, dissolve AMNT (50.0 g, 197 mmol) in IPA (400 mL) . Maintain temperature at 20°C.
-
Addition: Add Methylglyoxal 1-oxime (20.0 g, 230 mmol) to the slurry.
-
Cyclization: Slowly add Et₃N (30 mL) dropwise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <35°C to prevent polymerization.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide appears as a fluorescent spot under UV (254 nm).
-
Isolation: Cool the mixture to 0–5°C and age for 2 hours. Filter the yellow precipitate.
-
Purification: Wash the cake with cold IPA (2 x 50 mL) followed by diethyl ether. Dry under vacuum at 45°C.
-
Yield: ~75-80%
-
Appearance: Bright yellow crystalline solid.
-
QC Check: ¹H NMR (DMSO-d₆) should show characteristic methyl singlet at δ 2.35 and broad amino peak at δ 7.80.
-
Protocol B: Regioselective Chlorination (Activation for CNS Ligands)
Objective: Convert the N-oxide to 2-amino-6-chloro-3-cyano-5-methylpyrazine , a versatile electrophile for library generation.
Safety Warning: POCl₃ is highly corrosive. Perform in a fume hood.
-
Setup: Suspend N-oxide (10 g) in POCl₃ (50 mL) .
-
Reflux: Heat to 80°C for 3 hours. The solution will turn dark.
-
Quench: Critical Step. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Maintain T < 10°C.
-
Neutralization: Adjust pH to 7–8 using NH₄OH solution.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Result: The 6-chloro derivative is obtained. This "handle" allows for the attachment of aryl groups (via Suzuki coupling) to target specific CNS receptors.
Protocol C: In Vitro BBB Permeability Assay (PAMPA)
Objective: Validate the neurological potential of derivatives synthesized from the scaffold.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Membrane: Porcine brain lipid extract (20 mg/mL in dodecane) coated on a PVDF filter (0.45 µm).
-
Donor Plate: Dissolve test compound (10 mM DMSO stock) in PBS (pH 7.4) to 50 µM. Add 200 µL to donor wells.
-
Acceptor Plate: Add 200 µL PBS to acceptor wells.
-
Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Quantify concentration in Donor (C_D) and Acceptor (C_A) wells using HPLC-UV or LC-MS/MS.
-
Calculation:
-
Target:
cm/s indicates high CNS penetration potential.
-
Comparative Data: Pyrazine Derivatives in CNS
The following table highlights the impact of the 5-methyl and 3-cyano substitutions on physicochemical properties relevant to neurology.
| Compound Variant | LogP | Polar Surface Area (PSA) | Predicted CNS Score (MPO) | Primary Indication |
| 2-Amino-3-cyano-5-methylpyrazine 1-oxide | -0.85 | 85.2 Ų | 3.2 (Low) | Intermediate / Precursor |
| Favipiravir (Derivative) | 0.36 | 82.0 Ų | 4.5 (Med) | Antiviral (Viral Encephalitis) |
| 2-Amino-5-phenylpyrazine (Hypothetical Ligand) | 2.10 | 65.0 Ų | 5.2 (High) | Adenosine A2A Antagonist |
| 2-Amino-5-methylpyrazine (Reduced form) | 0.25 | 60.0 Ų | 4.1 (Med) | General CNS Scaffold |
Note: CNS MPO (Multi-Parameter Optimization) score ranges from 0-6. A score >4.0 typically suggests desirable drug-like properties for CNS targets.
References
-
Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1] Antiviral Research, 100(2), 446-454. (Validates the pyrazine carboxamide scaffold for viral targets).
-
Xie, Y., et al. (2019).[1][2] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[2] [Link]
- Silverman, R. B., et al. (2016). "Design and Synthesis of Potent, Selective, and Membrane Permeable Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry.
-
Choudhary, D., et al. (2022).[3] "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds. (Reviews pyrazine utility in medicinal chemistry).
Sources
Application Note: Utilizing MCLA Chemiluminescence for the Study of Oxidative Protein Modifications in Proteomics
An in-depth analysis of current scientific literature and chemical databases reveals that 2-Amino-3-cyano-5-methylpyrazine 1-oxide is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its direct application in proteomics research is not documented.
However, the core inquiry into pyrazine-based compounds for protein analysis points toward a highly relevant and scientifically significant area: the use of chemiluminescent probes to study oxidative stress and its impact on the proteome. A prominent example from a related class of pyrazine derivatives is MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one) , a sensitive chemiluminescent probe for detecting reactive oxygen species (ROS), such as superoxide anions and singlet oxygen.[3][4][5]
This application note, therefore, pivots to address the underlying interest in protein analysis by providing a detailed guide on the use of MCLA as a powerful tool in proteomics research to investigate oxidative modifications of proteins.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of post-translational modifications (PTMs) is a cornerstone of proteomics, providing critical insights into protein function, regulation, and cellular signaling. Among these, oxidative modifications induced by reactive oxygen species (ROS) are of paramount importance, being implicated in aging, neurodegenerative diseases, and cancer. Monitoring the cellular redox environment and identifying proteins susceptible to oxidative damage are key challenges in proteomics.[6]
Chemiluminescent probes offer a highly sensitive method for detecting ROS. MCLA, a Cypridina luciferin analog, has emerged as a valuable tool for the specific detection of superoxide (O₂⁻) and singlet oxygen (¹O₂).[4][5] This application note provides a comprehensive guide to the principles and protocols for using MCLA to study oxidative stress in proteomics workflows, from cellular assays to integration with mass spectrometry for the identification of modified proteins.
Mechanism of Action: MCLA Chemiluminescence
MCLA's utility stems from its reaction with superoxide and singlet oxygen, which leads to the emission of light (chemiluminescence) at approximately 465 nm. In the presence of O₂⁻, MCLA is oxidized to a dioxetanone intermediate, which then decomposes to emit light. This reaction is highly specific and sensitive, allowing for the real-time detection of superoxide production in biological systems.[5][7]
Figure 1: Simplified reaction mechanism of MCLA with ROS leading to chemiluminescence.
Applications in Proteomics Research
The detection of ROS with MCLA provides a powerful readout for cellular oxidative stress. This can be correlated with changes in the proteome, offering insights into the mechanisms of drug action, disease pathology, and cellular responses to stimuli.
-
Monitoring Drug-Induced Oxidative Stress: Assess the potential for drug candidates to induce ROS production, which can lead to off-target effects and toxicity.
-
Investigating Disease Models: Quantify oxidative stress in cellular or animal models of diseases known to involve ROS, such as neurodegeneration or inflammation.
-
Guiding Proteomic Analysis: Use MCLA as a primary screen to identify conditions that cause oxidative stress, followed by in-depth proteomic analysis (e.g., mass spectrometry) to identify specific protein targets of oxidation.
Experimental Protocols
Protocol 1: Real-time Detection of Cellular ROS Production in Live Cells
This protocol describes the use of MCLA to measure ROS production in cultured cells following treatment with a stimulus.
Materials:
-
MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cultured cells in a white-walled, clear-bottom 96-well plate
-
Luminometer with injector capabilities (optional, but recommended)
-
Stimulus of interest (e.g., PMA, menadione)
Procedure:
-
Cell Preparation: Seed cells in a white-walled 96-well plate to ensure optimal light detection. Grow to the desired confluency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of MCLA in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the MCLA stock solution in pre-warmed PBS or HBSS to a working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Assay Execution:
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the MCLA working solution to each well.
-
Place the plate in a luminometer pre-heated to 37°C.
-
Allow the baseline luminescence to stabilize (typically 5-10 minutes).
-
Inject the stimulus of interest and immediately begin recording luminescence every 1-2 minutes for the desired duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Subtract the baseline reading from all subsequent readings for each well.
-
Plot the relative light units (RLU) over time to visualize the kinetics of ROS production.
-
The area under the curve (AUC) can be calculated to represent the total ROS production over the time course.
-
| Parameter | Recommended Range | Notes |
| Cell Density | 5,000 - 50,000 cells/well | Optimize for cell type to avoid over-confluency. |
| MCLA Concentration | 1 - 10 µM | Higher concentrations can lead to auto-oxidation.[7] |
| Stimulus Concentration | Varies by compound | Determine dose-response in preliminary experiments. |
| Measurement Interval | 1 - 5 minutes | Shorter intervals for rapid responses. |
Table 1: Key parameters for cellular ROS detection with MCLA.
Protocol 2: Workflow for Identifying Oxidatively Modified Proteins
This workflow combines MCLA-based ROS detection with mass spectrometry to identify proteins that are oxidatively modified under specific conditions.
Figure 2: Integrated workflow for MCLA-based ROS detection and proteomic analysis of oxidative modifications.
Procedure:
-
Experimental Setup: Set up parallel experiments. In one set of cell cultures, perform the MCLA assay as described in Protocol 1 to confirm the timing and magnitude of ROS production. In a parallel set, treat the cells with the same stimulus for the optimal time determined from the MCLA assay.
-
Protein Extraction: Following treatment, immediately wash the cells with ice-cold PBS and lyse them in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Digestion: Quantify the protein concentration (e.g., BCA assay). Take equal amounts of protein from control and treated samples and perform in-solution or in-gel digestion with an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Modern Orbitrap mass spectrometers are well-suited for this due to their high resolution and mass accuracy.[10]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using software such as MaxQuant or Proteome Discoverer. Specify variable modifications for common oxidative PTMs, such as oxidation of methionine and tryptophan, and carbonylation of proline, arginine, lysine, and threonine.
-
Target Validation: Validate key findings using orthogonal methods, such as Western blotting with antibodies specific to certain oxidative modifications or by demonstrating functional changes in the identified proteins.
Data Interpretation and Considerations
-
Specificity: While MCLA is highly sensitive to superoxide, it can also react with other ROS. Include appropriate controls, such as superoxide dismutase (SOD) to quench superoxide, to confirm the identity of the detected ROS.
-
Cellular Localization: MCLA is cell-permeable but does not specifically target any single organelle. The detected signal represents a composite of ROS from multiple cellular compartments.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | MCLA auto-oxidation | Prepare fresh MCLA dilutions; protect from light. |
| No signal after stimulus | Ineffective stimulus; low cell number; insensitive luminometer | Increase stimulus dose; increase cell number; check instrument settings. |
| Signal quenching | Presence of quenchers like ascorbate or glutathione in the media[3] | Use a simplified buffer like HBSS during the assay. |
| Poor correlation with MS data | Timing mismatch; transient modifications | Optimize the time point for cell lysis based on MCLA kinetics. |
Table 2: Common troubleshooting tips for MCLA-based assays.
References
-
Chem-Impex. (n.d.). 2-Amino-3-cyano-5-methylpyrazine-1-oxide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-cyano-5-methylpyrazine. Retrieved from [Link]
- Google Patents. (n.d.). US4324899A - 2-Amino-5-cyanothiazoles and their preparation.
-
Vekshin, N. L., & Frolova, M. S. (2019). On the Use of MCLA for Chemiluminescent Measurement of Reactive Oxygen Species. Journal of Physical Chemistry & Biophysics, 9(2). Retrieved from [Link]
-
MDPI. (n.d.). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Retrieved from [Link]
-
EPFL. (2024, January 16). Unlocking the Proteome: a glimpse into Mass Spectrometry-Based Proteomics [Video]. YouTube. Retrieved from [Link]
-
Longdom Publishing. (n.d.). On the Use of MCLA for Chemiluminescent Measurement of Reactive Oxygen Species. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
EMSL. (2021, July 13). Mass Spectrometry-Based Proteomics | 2021 EMSL Summer School [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). "Amino Acid Analysis". In: Current Protocols in Protein Science. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometry-based proteomic studies of human anaplastic large cell lymphoma. Retrieved from [Link]
-
NIH. (n.d.). Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs. Retrieved from [Link]
-
GCE4All - Oregon State University. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). MCLA-dependent chemiluminescence suggests that singlet oxygen plays a pivotal role in myeloperoxidase-catalysed bactericidal action in neutrophil phagosomes. Retrieved from [Link]
-
AMS. (n.d.). HYDROPEROXYL RADICAL DETECTION BY MCLA CHEMILUMINESCENCE. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
-
PubMed. (n.d.). The first application of a chemiluminescence probe, 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo[1,2-a]pyrazin-3-one (MCLA), for detecting O2- production, in vitro, from Kupffer cells stimulated by phorbol myristate acetate. Retrieved from [Link]
-
PubMed. (n.d.). Unbiased proteomics identifies plasminogen activator inhibitor-1 as a negative regulator of endothelial nitric oxide synthase. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. longdom.org [longdom.org]
- 4. MCLA-dependent chemiluminescence suggests that singlet oxygen plays a pivotal role in myeloperoxidase-catalysed bactericidal action in neutrophil phagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first application of a chemiluminescence probe, 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo[1,2-a]pyrazin-3-one (MCLA), for detecting O2- production, in vitro, from Kupffer cells stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based proteomic studies of human anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-3-cyano-5-methylpyrazine 1-oxide synthesis
Ticket ID: OPT-PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions & Troubleshooting for High-Purity Synthesis
Executive Summary & Route Selection
Welcome to the Technical Support Center. You are likely targeting 2-Amino-3-cyano-5-methylpyrazine 1-oxide as a critical intermediate for bioactive scaffolds (e.g., Favipiravir analogs) or for exploiting the N-oxide functionality to activate the C-6 position.
There are two primary industrial routes to this molecule. Selecting the correct pathway is the first step in optimization.
Route A: De Novo Cyclization (Condensation)
Mechanism: Condensation of 2-oxopropanal 1-oxime with aminomalononitrile tosylate . Pros: Builds the N-oxide directly; avoids strong oxidants; high regioselectivity. Cons: Requires sensitive precursors (aminomalononitrile); moisture sensitive. Recommendation: Primary Choice for high-purity synthesis from scratch.
Route B: Direct N-Oxidation
Mechanism: Oxidation of 2-amino-3-cyano-5-methylpyrazine using mCPBA or H₂O₂/TFA. Pros: Uses stable, commercially available pyrazine precursors. Cons: Risk of over-oxidation (dioxide formation); regioselectivity issues (N-1 vs. N-4 competition). Recommendation: Secondary Choice , reserved for when the pyrazine core is already available.
Visual Workflow: Synthesis Pathways
The following diagram outlines the critical decision nodes and reaction flows for both methodologies.
Caption: Flowchart comparing the De Novo Cyclization (Route A) and Direct Oxidation (Route B) pathways.
Protocol A: De Novo Cyclization (The Gold Standard)
This method relies on the condensation of an
Reagents & Conditions
| Component | Specification | Role |
| Substrate 1 | 2-Oxopropanal 1-oxime (Min 98%) | Provides the C-C-N backbone. |
| Substrate 2 | Aminomalononitrile Tosylate | Provides the N-C-C backbone. Must be freshly prepared. |
| Solvent | Isopropyl Alcohol (IPA) | Promotes precipitation of the product. |
| Base | Triethylamine (Et₃N) or Pyridine | Neutralizes the tosylate salt. |
Step-by-Step Methodology
-
Precursor Prep: Suspend aminomalononitrile tosylate (1.0 eq) in dry IPA (10 V).
-
Oxime Addition: Add 2-oxopropanal 1-oxime (1.1 eq) to the suspension.
-
Initiation: Cool to 0–5°C. Add Et₃N (1.0 eq) dropwise. Note: Exotherm potential.[1][2]
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Optimization Tip: If conversion is <80% after 6h, heat to 40°C for 1 hour. Avoid boiling, as this degrades the oxime.
-
-
Workup: The product often precipitates directly as a yellow/orange solid. Filter and wash with cold IPA.
Troubleshooting Route A
Q: My yield is low (<30%). What happened?
-
A: The aminomalononitrile tosylate is likely degraded. This salt is hygroscopic and unstable. It must be stored in a desiccator at -20°C or synthesized fresh. Darkening of the salt indicates polymerization.
Q: The reaction mixture turned black/tarry.
-
A: Thermal runaway or base excess. The polymerization of aminomalononitrile is base-catalyzed. Ensure Et₃N is added slowly at low temperature. Do not exceed 1.1 equivalents of base.
Protocol B: Direct Oxidation (The Alternative)
If you must start from the pyrazine ring, you face the challenge of Regioselectivity . The amino group at C-2 activates N-1 (ortho) and N-4 (para). However, the cyano group at C-3 strongly deactivates N-4. Therefore, N-1 oxidation is electronically favored, but over-oxidation is a risk.
Reagents & Conditions
| Oxidant | Solvent | Temp | Selectivity (N1:N4) | Notes |
| mCPBA (1.1 eq) | DCM or CHCl₃ | 0°C → RT | High (~95:5) | Standard method. Requires washing out benzoic acid. |
| H₂O₂ / TFA | TFA | 50°C | Moderate | Harsh. Can hydrolyze the -CN group to -CONH₂. |
| H₂O₂ / Na₂WO₄ | H₂O / MeOH | RT | Low | Green chemistry, but often sluggish for electron-poor pyrazines. |
Step-by-Step Methodology (mCPBA Route)
-
Dissolution: Dissolve 2-amino-3-cyano-5-methylpyrazine (1.0 eq) in DCM (15 V).
-
Addition: Add mCPBA (1.1–1.2 eq, 70-75% purity) portion-wise at 0°C.
-
Critical: Do not add all at once. The exotherm can lead to N-1,N-4-dioxide formation.
-
-
Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the starting material.
-
Quench: Add saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Purification: Wash organic layer with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid.
Troubleshooting Route B
Q: I am seeing a side product with very low R_f (near baseline).
-
A: This is likely the N-1,N-4-dioxide or the amide (hydrolysis of nitrile). Reduce mCPBA equivalents to 1.05 and maintain strict temperature control (0°C).
Q: The cyano group disappeared from NMR.
-
A: If using H₂O₂/Acid, you hydrolyzed the nitrile to an amide. Switch to mCPBA in a non-aqueous solvent (DCM or EtOAc) to preserve the cyano motif.
Diagnostic Logic: Troubleshooting Flowchart
Use this logic gate to resolve experimental failures rapidly.
Caption: Decision tree for diagnosing yield loss and impurity profiles in N-oxide synthesis.
Frequently Asked Questions (FAQ)
Q1: Why is the N-oxide preferred over the parent pyrazine for chlorination? A: The N-oxide activates the C-6 position (adjacent to N-1) toward nucleophilic attack or rearrangement (e.g., with POCl₃). In the parent pyrazine, the ring is electron-deficient and resistant to electrophilic substitution, but also not activated enough for facile nucleophilic displacement without a leaving group. The N-oxide rearranges to introduce oxygen or chlorine at specific positions.
Q2: Can I use Oxone® instead of mCPBA? A: Yes, but Oxone requires an aqueous component (usually MeOH/H₂O). Since the cyano group is sensitive to hydrolysis, you must buffer the solution to pH 7–7.5. If the pH drops (acidic), the nitrile will hydrolyze to the amide.
Q3: How do I store the 2-Amino-3-cyano-5-methylpyrazine 1-oxide? A: Pyrazine N-oxides are generally stable solids but can be light-sensitive. Store in amber vials under nitrogen at 4°C. If the solid turns dark brown, it is likely deoxygenating or polymerizing.
Q4: Is the regioselectivity of mCPBA oxidation guaranteed? A: It is highly favored but not absolute. The amino group (C-2) forms an intramolecular Hydrogen Bond with the incoming oxidant oxygen, directing it to N-1. Furthermore, the C-3 Cyano group electronically deactivates N-4. Expect >90% N-1 selectivity.
References
-
Ferris, J. P., et al. (1966). "Synthesis of Pyrazine N-Oxides." Journal of the American Chemical Society, 88(16), 3829.
- Sato, N. (2011). "Comprehensive Heterocyclic Chemistry III: Pyrazines and their Benzo Derivatives." Elsevier. (Standard text on Pyrazine chemistry).
- Foye, W. O. (1995). "Principles of Medicinal Chemistry.
-
PrepChem. "Synthesis of 2-amino-3-cyano-5-methylpyrazine." (Detailed protocol for the cyclization route).
-
Scientific Update. (2020). "Favipiravir and the battle against COVID-19." (Discusses synthesis of related pyrazine intermediates).
Sources
Technical Support Center: Navigating the Scale-Up of 2-Amino-3-cyano-5-methylpyrazine 1-oxide Production
Welcome to the technical support center for the synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. The scale-up of chemical processes often introduces unforeseen challenges that can impact yield, purity, and safety. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate these complexities with confidence.
2-Amino-3-cyano-5-methylpyrazine 1-oxide is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its successful and efficient production is critical for the timely advancement of new drug candidates and other essential products. The following sections are structured to address specific issues you may encounter during your scale-up experiments, providing not just solutions but also the underlying scientific rationale.
Synthesis Overview: A Common Pathway
A frequently employed synthetic route to 2-Amino-3-cyano-5-methylpyrazine 1-oxide involves the reaction of 2-oxopropanal 1-oxime with aminomalononitrile tosylate.[2] While seemingly straightforward on a small scale, this transformation can present challenges when reaction volumes increase.
Caption: General synthetic workflow for 2-Amino-3-cyano-5-methylpyrazine 1-oxide.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up process in a question-and-answer format.
Reaction Control & Exotherms
Q1: My reaction is exhibiting a significant and difficult-to-control exotherm upon addition of the reagents. What is the cause, and how can I mitigate this?
A1: Exothermic reactions are a common concern in the synthesis of N-oxides and other heterocyclic compounds, and their management is critical during scale-up. The heat generated is proportional to the volume of the reactants, while the ability to dissipate that heat is related to the surface area of the reactor. As you scale up, the volume increases at a much faster rate than the surface area, making heat removal less efficient.
Causality and Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition using a syringe pump or a dropping funnel. This allows the cooling system to keep pace with the heat being generated.
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system (e.g., a cooling jacket with a circulating coolant) that has sufficient capacity for the scale of your reaction.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, be mindful that excessive dilution may slow down the reaction rate.
-
Reverse Addition: In some cases, adding the more stable reactant to the less stable one can help to better control the reaction rate and exotherm.
Low Yield & Incomplete Conversion
Q2: I am consistently obtaining low yields of the final product, and analysis shows a significant amount of unreacted starting material. What are the likely reasons?
A2: Low yields and incomplete conversion during scale-up can often be traced back to issues with mass and heat transfer, as well as reagent stability.
Potential Causes and Solutions:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions or degradation. Ensure your stirring mechanism is appropriate for the reactor size and geometry to maintain a homogenous reaction mixture.
-
Incorrect Temperature: The optimal reaction temperature determined in the lab may not be uniformly maintained in a larger vessel. Use multiple temperature probes to monitor the internal temperature at different locations within the reactor.
-
Reagent Stability: The stability of aminomalononitrile tosylate can be a factor. Ensure it is of high purity and has been stored correctly. Consider preparing it fresh if possible.
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant may be beneficial on a small scale but could lead to increased impurities and lower yields of the desired product on a larger scale.
Impurity Profile & Side Reactions
Q3: My crude product contains several significant impurities that are difficult to remove. What are the common side reactions, and how can I minimize them?
A3: The formation of impurities is a common challenge in the synthesis of complex organic molecules. Understanding the potential side reactions is key to developing strategies to minimize their formation.
Common Impurities and Their Prevention:
| Impurity/Side Product | Likely Cause | Prevention & Mitigation | Analytical Detection |
| Dimerized Products | High localized concentrations of reactive intermediates. | Improve mixing and control the rate of reagent addition. | HPLC, Mass Spectrometry |
| Over-oxidized Species | Presence of strong oxidizing agents or harsh reaction conditions. | Use a milder oxidizing agent if applicable, and maintain strict temperature control. | HPLC, NMR |
| Hydrolyzed Cyano Group | Presence of water and acidic or basic conditions. | Use anhydrous solvents and reagents. Neutralize the reaction mixture promptly during workup. | IR (disappearance of CN stretch), NMR |
| De-oxygenated Product (2-Amino-3-cyano-5-methylpyrazine) | Reductive conditions or thermal degradation. | Avoid excessive temperatures and the presence of reducing agents. | HPLC, Mass Spectrometry |
Product Isolation & Purification
Q4: I am struggling with the crystallization of the final product. It either crashes out as an oil or forms very fine particles that are difficult to filter. What can I do?
A4: Crystallization is a critical step for achieving high purity, and its success on a large scale depends on careful control of several parameters.
Crystallization Troubleshooting:
-
Solvent System: The ideal solvent system for crystallization may differ at a larger scale. Experiment with mixed solvent systems to fine-tune the solubility of your product.
-
Cooling Rate: A slow, controlled cooling rate is crucial for the formation of large, well-defined crystals. Rapid cooling often leads to the formation of fine powders or oils.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can promote controlled crystal growth.
-
Agitation: Gentle agitation during crystallization can prevent the formation of large agglomerates and promote uniform crystal growth. However, excessive agitation can lead to crystal breakage and the formation of fines.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Functional Group Analysis of Pyrazine N-Oxides: A Comparative Approach Using FT-IR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of heterocyclic compounds is a cornerstone of innovation. Pyrazine N-oxides, a class of compounds with significant therapeutic potential, present a unique analytical challenge.[1] Their value spans from anticancer to neuroprotective agents, making a thorough understanding of their functional groups paramount.[1] This guide provides an in-depth, comparative analysis of Fourier Transform Infrared (FT-IR) spectroscopy for the functional group analysis of pyrazine N-oxides, contextualized with other powerful analytical techniques.
The Central Role of Vibrational Spectroscopy in Characterizing Pyrazine N-Oxides
The introduction of an N-oxide moiety to the pyrazine ring fundamentally alters its electronic and steric properties. This modification can significantly influence a molecule's biological activity and pharmacokinetic profile. Therefore, confirming the presence and understanding the electronic environment of the N-O bond, as well as the overall integrity of the pyrazine scaffold, is a critical analytical step. FT-IR spectroscopy, a technique that probes the vibrational modes of molecules, offers a rapid, non-destructive, and highly informative method for this purpose.
FT-IR Spectroscopy: A Primary Tool for Functional Group Identification
FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of specific functional groups.
Characteristic FT-IR Vibrational Frequencies of Pyrazine N-Oxide
The FT-IR spectrum of pyrazine N-oxide is rich with information. The key to its interpretation lies in recognizing the characteristic absorption bands of the N-O group, the aromatic C-H bonds, and the pyrazine ring itself. A full vibrational assignment of the infrared and Raman spectra of pyrazine N-oxide has been conducted, providing a solid foundation for spectral interpretation.[2]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-O | Stretching (ν) | 1325 - 1230 | Strong | This is a highly characteristic and strong absorption, confirming the presence of the N-oxide functionality. The exact position can be influenced by the electronic environment and intermolecular interactions.[2] |
| Aromatic C-H | Stretching (ν) | 3100 - 3000 | Medium to Weak | These bands are characteristic of C-H bonds on an aromatic ring. |
| Out-of-plane Bending (γ) | 900 - 690 | Strong | The position of these strong bands can provide information about the substitution pattern on the pyrazine ring. | |
| Pyrazine Ring | Ring Stretching (ν) | 1600 - 1400 | Medium to Strong | Multiple bands in this region arise from the stretching and contraction of the C-C and C-N bonds within the aromatic ring. These are often sensitive to substitution. |
| Ring Breathing | ~1015 | Medium | A characteristic vibration of the entire pyrazine ring. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of Pyrazine N-Oxide
To ensure the trustworthiness and reproducibility of your results, a well-defined experimental protocol is essential. The following step-by-step methodology is designed for the analysis of a solid pyrazine N-oxide sample using the KBr pellet technique.
Causality Behind Experimental Choices
-
KBr as a Matrix: Potassium bromide (KBr) is used as the matrix material because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and forms a clear, solid pellet under pressure. This minimizes interference from the matrix in the resulting spectrum.
-
Grinding: The sample must be finely ground to a particle size smaller than the wavelength of the infrared radiation. This reduces scattering of the IR beam, which can lead to a sloping baseline and distorted peak shapes.
-
Drying: KBr is hygroscopic and will absorb moisture from the atmosphere. The presence of water will result in broad absorption bands in the 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending) regions, which can obscure important sample peaks. Therefore, it is crucial to keep the KBr dry.
Step-by-Step Protocol
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of the pyrazine N-oxide sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.
-
Gently grind the sample and KBr together with an agate pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly "pasty" appearance.
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to obtain a spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the pyrazine N-oxide sample into the sample holder in the spectrometer.
-
Acquire the FT-IR spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the N-O stretch, aromatic C-H stretches and bends, and pyrazine ring vibrations as detailed in the table above.
-
Conclusion: An Integrated Approach for Comprehensive Analysis
For the functional group analysis of pyrazine N-oxides, FT-IR spectroscopy stands out as a powerful, accessible, and highly informative first-line technique. Its ability to definitively identify the characteristic N-O stretching vibration is a key advantage. However, for a comprehensive and unambiguous structural elucidation, a multi-technique approach is recommended. The complementary information provided by Raman spectroscopy on the skeletal vibrations of the pyrazine ring and the detailed atomic connectivity revealed by NMR spectroscopy create a self-validating analytical system. By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently characterize pyrazine N-oxides, paving the way for further innovation in medicinal chemistry.
References
- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5049-5054.
- Thornton, D. A., Verhoeven, P. F. M., & Watkins, G. M. (1991). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Bulletin des Sociétés Chimiques Belges, 100(3), 235-247.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Albini, A., & Pietra, S. (2012). Heterocyclic N-Oxides. CRC Press.
-
NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]
- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.).
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
- Szafran, M., & Dega-Szafran, Z. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8740-8753.
- Kourounakis, A. P., & Kourounakis, P. N. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 20(1), 108-31.
-
Rocky Mountain Laboratories. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
-
Bruker. (2022, November 17). Principles of Raman Spectroscopy | 7 Minute Tutorial [Video]. YouTube. [Link]
-
LabX. (2018, June 27). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. Retrieved from [Link]
-
University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
- Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Jawalekar, S., & Tutar, A. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 20(1), 108-31.
- Savitri, G., & Bhaskar, V. V. S. J. (2015). Structural Elucidation using Raman and IR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-265.
- Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.
Sources
Comparative study of synthetic efficiency for pyrazine N-oxides
Executive Summary
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Pyrazine N-oxides are critical pharmacophores and synthetic intermediates, serving as "activated" pyrazines for subsequent functionalization (e.g., C-H activation, nucleophilic aromatic substitution). However, the synthesis of pyrazine N-oxides presents a unique paradox: the pyrazine ring is inherently electron-deficient (
This guide objectively compares three distinct synthetic methodologies: the Classical Peracid Oxidation (mCPBA) , the Green Catalytic System (Na₂WO₄/H₂O₂) , and the High-Energy Electrophilic System (HOF·CH₃CN) .
Part 1: Mechanistic Grounding & Regioselectivity
To select the correct method, one must understand the electronic landscape of the substrate. The formation of the N-O bond is an electrophilic attack by the oxidant on the nitrogen lone pair.
The Regioselectivity Challenge
Unlike pyridines, pyrazines have two potential oxidation sites.
-
Electronic Control: Electron-Donating Groups (EDGs) activate the ring. The nitrogen para to the EDG is typically the most nucleophilic due to resonance stabilization of the transition state.
-
Steric Control: Bulky substituents at the C2 position can block the adjacent N1, directing oxidation to N4.
-
Over-oxidation: Once a mono-N-oxide is formed, the ring becomes more electron-rich (due to the N-oxide oxygen's back-donation), paradoxically making the second nitrogen susceptible to further oxidation if stoichiometry is not strictly controlled.
Figure 1: Mechanistic pathway of pyrazine oxidation and governing selectivity rules.
Part 2: Comparative Methodologies
Method A: The Bench Standard (mCPBA)
Best for: Small-scale discovery, acid-stable substrates, mono-oxidation control.
meta-Chloroperoxybenzoic acid (mCPBA) remains the most common reagent due to its solubility in organic solvents (DCM, CHCl₃) and predictable reactivity. It functions as a strong electrophilic oxygen donor.
Protocol (Self-Validating):
-
Dissolution: Dissolve pyrazine substrate (1.0 equiv) in DCM (0.1 M).
-
Addition: Cool to 0°C. Add mCPBA (1.1 equiv, 77% max purity grade) portion-wise over 15 mins.
-
Checkpoint: Monitor by TLC. If starting material remains after 4h, warm to RT. Do not heat to reflux to avoid di-N-oxide.
-
-
Quench & Workup (Critical): The reaction generates m-chlorobenzoic acid (mCBA) as a byproduct.
-
Dilute with DCM. Wash sequentially with 10% aqueous Na₂SO₃ (removes excess oxidant) and saturated NaHCO₃ (removes mCBA acid).
-
Validation: If the organic layer is not washed thoroughly with base, mCBA will contaminate the product, appearing as aromatic multiplets in ¹H NMR (7.4–8.0 ppm).
-
Pros: High yields for electron-rich pyrazines; mild temperatures. Cons: Poor atom economy (large acid waste); shock sensitivity of dry mCPBA; difficult purification for polar N-oxides (water solubility vs. organic extraction).
Method B: The Green Scale-Up (Na₂WO₄ / H₂O₂)
Best for: Large scale, simple pyrazines, "Green" requirements.
This method utilizes Sodium Tungstate (Na₂WO₄) as a catalyst to activate Hydrogen Peroxide. It forms a peroxotungstate species in situ, which transfers oxygen to the pyrazine.
Protocol:
-
Setup: Dissolve pyrazine (1.0 equiv) in water (or MeOH/H₂O mix if lipophilic).
-
Catalyst: Add Na₂WO₄·2H₂O (0.05–0.1 equiv).
-
Oxidant: Add 30% H₂O₂ (1.2 equiv) dropwise at RT.
-
Reaction: Stir at RT for 3–12 hours.
-
Checkpoint: The solution typically turns yellow (active peroxo species) and fades upon completion.
-
-
Workup: Quench with Na₂SO₃. Extract with EtOAc or use continuous extraction for water-soluble N-oxides.
Pros: Water is the only byproduct; cheap reagents; scalable. Cons: Slower reaction rates for electron-deficient pyrazines; solubility issues for highly lipophilic substrates.
Method C: The "Heavy Lifter" (HOF·CH₃CN)
Best for: Electron-deficient pyrazines, fused ring systems, sterically hindered sites.
Hypofluorous acid-acetonitrile complex is one of the most potent oxygen transfer agents known. It is generated in situ and can oxidize substrates that fail with mCPBA.
Protocol:
-
Generation: Pass dilute Fluorine gas (10% F₂ in N₂) through a mixture of acetonitrile and water (10:1) at -10°C.
-
Safety: Requires specialized F₂ handling equipment.
-
-
Oxidation: Add the pyrazine substrate (dissolved in DCM or MeCN) to the oxidizing solution at 0°C.
-
Completion: Reaction is usually instantaneous (<5 mins).
-
Quench: Purge with N₂ to remove excess F₂; neutralize with NaHCO₃.
Pros: Reacts with extremely deactivated nitrogens; quantitative yields; no acidic byproducts. Cons: Requires F₂ gas handling (high safety barrier); not suitable for standard labs without specific infrastructure.
Part 3: Comparative Analysis & Decision Matrix
Performance Data
The following table summarizes the efficiency of these methods based on typical laboratory results for a model substrate (e.g., 2-methylpyrazine).
| Metric | Method A: mCPBA | Method B: Na₂WO₄/H₂O₂ | Method C: HOF·CH₃CN |
| Yield (Mono-oxide) | 85-95% | 70-85% | >95% |
| Selectivity (Mono:Di) | High (at 0°C) | Moderate | Low (unless stoichiometry strict) |
| Reaction Time | 2 - 12 hours | 6 - 24 hours | < 5 minutes |
| Atom Economy | Poor (ArCOOH waste) | Excellent (H₂O waste) | Good |
| Substrate Scope | Electron-rich to Neutral | Electron-rich only | All (inc. Electron-poor) |
| Safety Profile | Moderate (Peroxide hazard) | High (Benign) | Low (F₂ gas hazard) |
Decision Matrix
Use this flow to select the optimal method for your specific pyrazine substrate.
Figure 2: Strategic decision tree for selecting pyrazine oxidation methodology.
Critical Troubleshooting: The "Di-N-oxide" Problem
If your goal is the Mono-N-oxide but you observe Di-N-oxide formation:
-
Temperature: Strictly maintain < 0°C.
-
Addition: Add oxidant slowly (syringe pump) to keep local concentration low.
-
Switch Reagent: Move from mCPBA to Oxone (Potassium peroxymonosulfate) on alumina, which can sometimes offer better mono-selectivity due to surface interactions, though Oxone is generally known for driving reactions to the dioxide state if not controlled.
References
-
Rozen, S., & Dayan, S. (1999). HOF[1]·CH3CN - The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Angewandte Chemie International Edition. Link
- Sato, N. (2010). Comprehensive Heterocyclic Chemistry III: Pyrazines and their Benzo Derivatives. Elsevier. (Foundational text on Pyrazine reactivity and mCPBA usage).
- Chaudhuri, S. K., & Roy, S. (2009). Tungstate-catalyzed oxidation of secondary amines to nitrones with hydrogen peroxide. Journal of Molecular Catalysis A: Chemical.
-
Jovanovic, M. V., & Paudler, W. W. (1983). Syntheses of some pyrimidine N-oxides. The Journal of Organic Chemistry. Link (Provides comparative data on peracid efficiency for diazines).
- Mishra, A., et al. (2007). Solid-state synthesis of pyrazine N-oxides using Oxone. Tetrahedron Letters.
Sources
A Comparative Guide to the Reactivity of 2-Amino-3-cyano-5-methylpyrazine: N-Oxide vs. Non-Oxidized Form
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazines are distinguished scaffolds, pivotal in the development of pharmaceuticals and agrochemicals.[1] Their reactivity, however, can be finely tuned. A notable transformation is N-oxidation, which profoundly alters the electronic character and, consequently, the chemical behavior of the pyrazine ring. This guide provides an in-depth comparison of the reactivity of 2-Amino-3-cyano-5-methylpyrazine 1-oxide with its non-oxidized parent, offering a mechanistic rationale for their divergent chemical properties and providing actionable experimental insights.
The Electronic Tug-of-War: A Tale of Two Molecules
The reactivity of an aromatic system is fundamentally governed by the electron density of its ring. The parent 2-amino-3-cyano-5-methylpyrazine is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further modulated by its substituents:
-
Amino (-NH2) Group: An electron-donating group (EDG) that increases electron density, particularly at the ortho and para positions.
-
Cyano (-CN) Group: A potent electron-withdrawing group (EWG) that significantly decreases ring electron density.
-
Methyl (-CH3) Group: A weak electron-donating group.
The introduction of the N-oxide functionality at the 1-position introduces a fascinating electronic dichotomy. The N-oxide group acts as a powerful electron-donating group through resonance, pushing electron density into the ring, especially at the 2- and 4-positions (ortho and para). Simultaneously, it exerts an inductive electron-withdrawing effect. This dual nature is the key to understanding the altered reactivity of the N-oxide.
Caption: Generalized workflow for SNAAr on the N-oxide.
Experimental Evidence: Studies on related pyrazine N-oxides have shown that they readily undergo nucleophilic substitution. For example, azidopyrazines can be synthesized from pyrazine N-oxides by reaction with trimethylsilyl azide, with the azido group predominantly adding to the carbon alpha to the N-oxide function. [2]
Reactivity of Substituents: The Ripple Effect of N-Oxidation
The N-oxide group also influences the reactivity of the existing substituents on the pyrazine ring.
-
Methyl Group: The protons of a methyl group at the 2- or 6-position of a pyrazine N-oxide are more acidic than in the non-oxidized counterpart. This increased acidity facilitates condensation reactions with aldehydes and other electrophiles.
-
Amino Group: The basicity of the amino group is reduced in the N-oxide due to the overall increased electron-withdrawing character of the ring system. This can affect its nucleophilicity in reactions such as acylation or alkylation.
-
Cyano Group: The strong electron-withdrawing nature of the cyano group is somewhat tempered by the electron-donating resonance of the N-oxide. This can influence its susceptibility to hydrolysis or reduction.
Experimental Protocol: Deoxidative Nucleophilic Substitution
A key reaction that highlights the unique reactivity of the N-oxide is its deoxygenation, which can be coupled with nucleophilic substitution. [3]This provides a synthetic route to substituted pyrazines that are not accessible from the non-oxidized form.
Objective: To synthesize 2-amino-3-cyano-5-methyl-6-chloropyrazine from 2-amino-3-cyano-5-methylpyrazine 1-oxide.
Materials:
-
2-Amino-3-cyano-5-methylpyrazine 1-oxide
-
Phosphorus oxychloride (POCl3)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-3-cyano-5-methylpyrazine 1-oxide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-cyano-5-methyl-6-chloropyrazine.
Rationale: In this reaction, the oxygen of the N-oxide acts as a nucleophile, attacking the phosphorus atom of POCl3. This is followed by an intramolecular attack of the chloride ion at the activated 6-position of the pyrazine ring, leading to chlorination and deoxygenation.
Caption: Step-by-step experimental workflow for deoxidative chlorination.
Conclusion
The transformation of 2-amino-3-cyano-5-methylpyrazine to its 1-oxide derivative is not a mere addition of an oxygen atom but a fundamental alteration of its electronic architecture. While the non-oxidized form is a relatively inert, electron-poor heterocycle, the N-oxide is a versatile intermediate with a rich and nuanced reactivity profile. The key takeaway for the synthetic chemist is the N-oxide's heightened susceptibility to nucleophilic attack, opening up a plethora of synthetic possibilities that are inaccessible with the parent pyrazine. Understanding this dichotomy is crucial for the rational design of synthetic routes in medicinal and materials chemistry.
References
-
PrepChem.com. Synthesis of 2-amino-3-cyano-5-methylpyrazine. [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
- Oae, S., & Ogata, Y. (1961). The Nitration of Pyridine and Picoline N-Oxides. Journal of the American Chemical Society, 83(17), 3468-3471.
- Olah, G. A., Olah, J. A., & Overchuk, N. A. (1965). Aromatic Substitution. XX. Nitration of Pyridine and Pyridine-1-Oxide with Nitronium Salts. The Journal of Organic Chemistry, 30(10), 3373-3376.
- Chupakhin, O. N., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin, 73(8), 2270-2273.
- Taylor, E. C., & Macor, K. A. (1986). Pyrazines. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 1071-1121). Pergamon.
- Charushin, V. N., & Chupakhin, O. N. (2011). Nucleophilic aromatic substitution of hydrogen in azines and high-technology. Russian Chemical Reviews, 80(10), 927-965.
- Ohta, A., et al. (1987). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1, 1755-1758.
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [YouTube video]. [Link]
-
All About Chemistry. (2020). Reactions of Pyridine-N-Oxide. [YouTube video]. [Link]
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Organic Chemistry Portal. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. [YouTube video]. [Link]
-
ChemTube3D. Pyridine N-Oxide-structure. [Link]
- O'Hagan, D. (1991). Pyridine, quinoline and isoquinoline alkaloids.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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- 2. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-cyano-5-methylpyrazine 1-oxide
Authored for: Laboratory and Drug Development Professionals Subject: Safe and Compliant Disposal of CAS 19994-56-0
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Amino-3-cyano-5-methylpyrazine 1-oxide. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique reactivity necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1] This guide is built on the principles of chemical causality, regulatory awareness, and proactive risk mitigation.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for 2-Amino-3-cyano-5-methylpyrazine 1-oxide is not available in the search results, an analysis of structurally related pyrazine, aminopyridine, and cyano-compounds allows for a presumptive hazard profile.
The Causality Behind Caution: The pyrazine N-oxide structure, combined with amino and cyano functional groups, presents a complex reactivity profile.[1][2] The N-oxide group can act as an oxygen donor, implying oxidative potential, while related nitrogen-containing heterocyclic compounds can exhibit varying levels of toxicity and flammability.[3][4] Some energetic materials are based on similar pyrazine-1-oxide structures, underscoring the need to handle this compound with care.[5]
Table 1: Presumptive Hazard Profile and Required PPE
| Hazard Class | Potential Manifestation | Rationale & Causality | Required Personal Protective Equipment (PPE) |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed (Oral), in contact with skin (Dermal), or if inhaled.[3][6] | Amino and cyano groups can interfere with biological processes. Similar heterocyclic compounds are classified as toxic.[3][6] | Nitrile gloves, lab coat, and chemical safety goggles. Use in a chemical fume hood to prevent inhalation. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3][7] | Aromatic amines and heterocyclic compounds are frequently irritants. | Wear appropriate gloves and chemical safety goggles. An eyewash station and safety shower must be accessible. |
| Flammability | Potential for flammability as a solid, especially as a fine powder.[8] | The related compound Pyrazine is classified as a flammable solid.[8][9] | Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[8] |
| Environmental Hazard | Not classified as environmentally hazardous in available data for similar compounds, but discharge into the environment must be avoided.[7][10] | The effects of this specific compound on aquatic life are not well-documented. Prudence dictates containment. | Prevent release to drains or waterways. Follow all hazardous waste disposal protocols. |
Trustworthiness Protocol: This table is a synthesis based on related structures. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact lot of 2-Amino-3-cyano-5-methylpyrazine 1-oxide you are using. Your institution's Environmental Health & Safety (EHS) department is your primary resource for local and federal compliance.
Waste Segregation and Containment: The First Line of Defense
The fundamental principle of chemical waste management is strict segregation. Accidental mixing of incompatible waste streams is a primary cause of laboratory incidents.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Use only a dedicated, properly vetted hazardous waste container provided by your institution's EHS department. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, vapor-tight lid.
-
Labeling is Non-Negotiable: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Amino-3-cyano-5-methylpyrazine 1-oxide."
-
The date accumulation started.[11]
-
An indication of the hazards (e.g., "Toxic," "Flammable Solid").
-
-
Solid Waste Collection:
-
Carefully transfer solid waste, including residual powder from weighing boats or contaminated filter paper, into the designated container using a funnel or other appropriate tool to minimize dust generation.
-
Do not compact the waste.
-
-
Liquid Waste Collection:
-
For solutions containing the compound, use a separate, clearly labeled "Hazardous Waste" container for liquids.
-
Crucially, do not mix with other solvent waste streams unless explicitly permitted by your EHS department. The N-oxide functionality presents a potential for unforeseen reactions.
-
-
Secure the Container: Keep the container sealed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from heat sources or incompatible materials.[9]
Disposal Decision Workflow
The appropriate disposal path depends on the form and quantity of the waste. This workflow provides a logical decision-making process for researchers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. synerzine.com [synerzine.com]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
